molecular formula C14H8N2O2 B1208191 11-Hydroxycanthin-6-one CAS No. 75969-83-4

11-Hydroxycanthin-6-one

Cat. No. B1208191
CAS RN: 75969-83-4
M. Wt: 236.22 g/mol
InChI Key: IZNXKZBIIFOWPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of canthin-6-one derivatives, including 11-Hydroxycanthin-6-one, has been explored through various synthetic routes. A notable method includes the total synthesis of 1-methoxycanthin-6-one, a structurally related compound, through a one-pot conversion from β-carboline-1-carbaldehyde. This process highlights the efficiency of synthesizing the canthin-6-one skeleton, potentially applicable to the synthesis of 11-Hydroxycanthin-6-one (Suzuki et al., 2004).

Molecular Structure Analysis

The molecular structure of canthin-6-one alkaloids, including 11-Hydroxycanthin-6-one, is characterized by a distinctive tricyclic skeleton that incorporates several functional groups contributing to their chemical diversity and biological activity. Research on the stereochemistry of related compounds reveals the intricacies of their molecular conformation and the impact of substituents on their structural dynamics (Patel et al., 2000).

Chemical Reactions and Properties

Canthin-6-one alkaloids undergo a variety of chemical reactions, including cyclocondensation and annulation, to form complex heterocyclic structures. These reactions are pivotal for the functionalization and derivatization of the canthin-6-one core, enabling the synthesis of diverse analogs with varied biological activities (Kumar et al., 2007).

Physical Properties Analysis

The physical properties of 11-Hydroxycanthin-6-one and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for their isolation, purification, and application in various fields. The crystalline structure of related compounds has been elucidated through X-ray crystallography, providing insights into their conformational stability and molecular interactions (Wei et al., 1997).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations of canthin-6-one alkaloids, are fundamental for understanding their mechanism of action and potential applications. Studies on the synthesis and evaluation of ester derivatives of 10-hydroxycanthin-6-one as potential antimicrobial agents demonstrate the chemical versatility and potential therapeutic relevance of these compounds (Zhao et al., 2016).

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated the potential of canthin-6-one derivatives, including 11-Hydroxycanthin-6-one, as antimicrobial agents. A study by Zhao et al. (2016) synthesized ester derivatives of 10-hydroxycanthin-6-one, closely related to 11-Hydroxycanthin-6-one, and evaluated their antimicrobial activity against various fungi and bacteria. The results indicated significant antifungal and antibacterial activities, suggesting these compounds as promising leads for the development of new antimicrobial agents (Zhao et al., 2016).

Cytotoxic and Antileukemic Properties

11-Hydroxycanthin-6-one has been investigated for its cytotoxic and antileukemic properties. A study by Fukamiya et al. (1986) isolated 11-hydroxycanthin-6-one from the stem of Brucea antidysenterica and evaluated its cytotoxic antileukemic effects. The findings revealed its potential as a therapeutic agent against leukemia (Fukamiya et al., 1986).

Anti-Inflammatory Effects

The anti-inflammatory effects of canthin-6-one derivatives have been explored in various studies. Fan et al. (2013) evaluated the anti-inflammatory effect of 4-methoxy-5-hydroxycanthin-6-one, an analogue of 11-Hydroxycanthin-6-one, and found significant inhibition of inflammatory markers in both in vitro and in vivo models. This suggests potential therapeutic applications for inflammatory diseases (Fan et al., 2013).

Anti-Tumor Activity

Canthin-6-one derivatives have also been evaluated for their anti-tumor activities. Dai et al. (2020) synthesized derivatives of 4-methoxy-5-hydroxycanthin-6-one and assessed their anti-proliferative activities against human cancer cell lines, revealing significant potential as anti-tumor agents (Dai et al., 2020).

Therapeutic Interventions for Ulcerative Colitis

The therapeutic potential of canthin-6-one derivatives in the treatment of ulcerative colitis has been studied. Liu et al. (2009) investigated the effects of 4-methoxy-5-hydroxycanthin-6-one on dextran sulfate sodium-induced rat colitis and found it significantly reduced the severity of colitis, suggesting its potential as a therapeutic intervention for ulcerative colitis (Liu et al., 2009).

Future Directions

Canthin-6-ones, including 11-Hydroxycanthin-6-one, have potential therapeutic effects on many inflammatory diseases . Future research directions may include further mechanistic studies and possible therapeutic applications of canthin-6-ones in the treatment of chronic inflammatory diseases .

properties

IUPAC Name

1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),7,9,12,14-hexaene-2,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O2/c17-11-3-1-2-10-13(11)8-6-7-15-9-4-5-12(18)16(10)14(8)9/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNXKZBIIFOWPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C2=C3C=CNC4=C3N(C2=C1)C(=O)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50320200
Record name 11-Hydroxycanthin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50320200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Hydroxycanthin-6-one

CAS RN

75969-83-4
Record name NSC356209
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356209
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 11-Hydroxycanthin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50320200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
T Ohmoto, K Koike - The Alkaloids: Chemistry and Pharmacology, 1990 - Elsevier
Publisher Summary This chapter discusses the natural occurrence, structural elucidation, 13 C-NMR spectroscopy, synthesis, biosynthesis, and bioassay and pharmacology of canthin-6…
Number of citations: 57 www.sciencedirect.com
HM Kim, JS Lee, J Sezirahiga, J Kwon, M Jeong, D Lee… - Molecules, 2016 - mdpi.com
… Among the six canthin-6-one alkaloids isolated, 11-hydroxycanthin-6-one (6) was inactive in this assay system, while (R)-5-(1-hydroxyethyl)-canthin-6-one (1), canthin-6-one (2), 9-…
Number of citations: 42 www.mdpi.com
K Miyake, Y Tezuka, S Awale, F Li… - Natural product …, 2010 - journals.sagepub.com
Phytochemical investigation of the stems of Eurycoma longifolia Jack led to the isolation of two new canthin-6-one alkaloids, 4,9-dimethoxycanthin-6-one (1) and 10-hydroxy-11-…
Number of citations: 44 journals.sagepub.com
N Fukamiya, M Okano, T Aratani, K Negoro… - Planta …, 1987 - thieme-connect.com
… The methyl ether (7) and a series of esters (8—13) of 11hydroxycanthin-6-one (5) were … methoxycanthin-6-one (4) and 11-hydroxycanthin-6-one (5) showed the most potent cytotoxic …
Number of citations: 37 www.thieme-connect.com
Z Zhang, A Wang, Y Wang, W Sun, X Zhou, Q Xu… - Molecules, 2023 - mdpi.com
Chronic inflammatory disease (CID) is a category of medical conditions that causes recurrent inflammatory attacks in multiple tissues. The occurrence of CID is related to inappropriate …
Number of citations: 1 www.mdpi.com
Y Ouyang, K Koike, T Ohmoto - Phytochemistry, 1994 - Elsevier
… determined to be 11-O-β-d-glucopyranosyl-(1 → 6)-β-d-glucopyranosylcanthin-6-one, 5-O-β-d-glucopyranosyl-(1 → 6)-β-d-glucopyranosylcanthin-6-one and 11-hydroxycanthin-6-one-…
Number of citations: 58 www.sciencedirect.com
KCS Liu, SL Yang, MF Roberts, JD Phillipson - Plant Cell Reports, 1990 - Springer
… The major alkaloids produced were canthin-6-one, 11-hydroxycanthin-6-one, 5-methoxycanthin-6-one and 11-methoxycanthin-6-one. Alkaloids were synthesised throughout the 36 day …
Number of citations: 25 link.springer.com
KCS Chen, HL Chang, ML Chan… - Journal of the Chinese …, 1993 - Wiley Online Library
During investigation of cell suspension cultures of Brucea javanica (L.) Merr., the canthin‐6‐one alkaloid 5,11‐dimethoxycanthin‐6‐one (1) was isolated. The structural determination is …
Number of citations: 10 onlinelibrary.wiley.com
K Mitsunaga, K Koike, T Tanaka, Y Ohkawa… - Phytochemistry, 1994 - Elsevier
Five new canthin-6-one alkaloids, 9,10-dimethoxycanthin-6-one, 10-hydroxy-9-methoxycanthin-6-one, 11-hydroxy-10-methoxycanthin-6-one, 5,9-dimethoxycanthin-6-one and 9-…
Number of citations: 82 www.sciencedirect.com
N Fukamiya, M Okano, T Aratani, K Negoro… - Journal of natural …, 1986 - ACS Publications
… Ailanthus altissima (11-13); canthin-6-one (2), 1 -methoxycanthin-6-one (4), 5methoxycanthin-6-one, and 8-hydroxycanthin-6-one from Ailanthus excelsa (14); 11hydroxycanthin-6-one (…
Number of citations: 53 pubs.acs.org

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